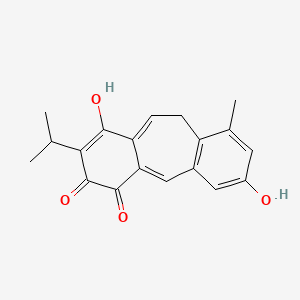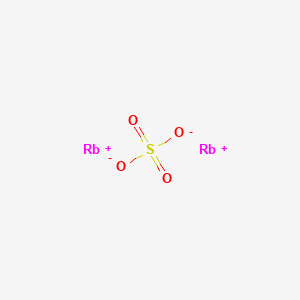
硫酸ルビジウム
概要
説明
Rubidium sulfate is an inorganic compound with the chemical formula Rb₂SO₄. It is a sulfate salt of rubidium, an alkali metal. The compound appears as a white crystalline powder and is soluble in water. Rubidium sulfate has a molecular weight of 266.999 grams per mole and is known for its high melting point of 1,050°C and boiling point of 1,700°C .
科学的研究の応用
Rubidium sulfate has several applications in scientific research and industry:
作用機序
Target of Action
Rubidium sulfate is a sulfate of rubidium It’s known that rubidium ions (rb+) can behave similarly to potassium ions (k+) in biochemical behavior . They can participate in sodium-potassium (Na+/K+) ion exchange pumps present in cell membranes .
Mode of Action
It’s known that rubidium ions can replace potassium ions in some biological systems . This replacement can affect the functioning of ion channels and other cellular processes where potassium ions play a crucial role .
Biochemical Pathways
It’s known that sulfur metabolism is a crucial process in organisms, playing a role in the production of essential amino acids, cofactors, and a variety of primary and secondary metabolites . Rubidium sulfate, being a source of sulfate ions, could potentially influence these pathways.
Pharmacokinetics
It’s known that rubidium sulfate is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous biological systems
Result of Action
The replacement of potassium ions by rubidium ions could potentially affect a variety of cellular processes, including ion transport and cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rubidium sulfate. For instance, the presence of other ions in the environment could affect the ability of rubidium ions to replace potassium ions. Additionally, factors such as pH and temperature could potentially influence the solubility and stability of rubidium sulfate .
生化学分析
Biochemical Properties
Rubidium sulfate plays a significant role in biochemical reactions, particularly in the study of ion transport and enzyme interactions. It interacts with various enzymes and proteins, mimicking the behavior of potassium ions due to its similar ionic radius. Rubidium sulfate has been shown to interact with the sodium-potassium pump (Na⁺/K⁺-ATPase), an essential enzyme for maintaining cellular ion balance. This interaction can influence the enzyme’s activity, affecting ion transport across cell membranes .
Cellular Effects
Rubidium sulfate affects various types of cells and cellular processes. It can influence cell function by altering ion gradients and membrane potential. Rubidium sulfate has been observed to impact cell signaling pathways, particularly those involving potassium ions. It can also affect gene expression and cellular metabolism by modulating the activity of ion channels and transporters. Studies have shown that rubidium sulfate can enhance the uptake of certain nutrients and ions, thereby influencing cellular growth and proliferation .
Molecular Mechanism
The molecular mechanism of rubidium sulfate involves its interaction with ion channels and transporters. Rubidium ions can substitute for potassium ions in various biochemical processes, including enzyme activation and inhibition. Rubidium sulfate binds to the active sites of enzymes such as Na⁺/K⁺-ATPase, altering their conformation and activity. This binding can lead to changes in gene expression and cellular responses, affecting overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rubidium sulfate can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to rubidium sulfate has been shown to cause changes in cellular ion balance and enzyme activity. These changes can lead to alterations in cellular metabolism and function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of rubidium sulfate in animal models vary with different dosages. At low doses, rubidium sulfate can mimic the effects of potassium, supporting normal cellular function. At high doses, it can cause toxic effects, including disruptions in ion balance and enzyme activity. Studies have shown that high doses of rubidium sulfate can lead to adverse effects such as renal and hepatic toxicity, as well as changes in behavior and physiological responses .
Metabolic Pathways
Rubidium sulfate is involved in various metabolic pathways, particularly those related to ion transport and enzyme regulation. It interacts with enzymes such as Na⁺/K⁺-ATPase and other ion channels, influencing metabolic flux and metabolite levels. Rubidium sulfate can affect the synthesis and degradation of key metabolites, thereby modulating cellular metabolism and energy production .
Transport and Distribution
Rubidium sulfate is transported and distributed within cells and tissues through specific ion channels and transporters. It can be taken up by cells via potassium channels and distributed to various cellular compartments. Rubidium sulfate can accumulate in tissues with high potassium demand, such as muscle and nerve tissues. This distribution is essential for its biochemical effects and overall cellular function .
Subcellular Localization
The subcellular localization of rubidium sulfate is primarily within the cytoplasm and cellular membranes. It can be found in various organelles, including mitochondria and the endoplasmic reticulum, where it influences ion transport and enzyme activity. Rubidium sulfate’s localization is directed by specific targeting signals and post-translational modifications, ensuring its proper function within the cell .
準備方法
Synthetic Routes and Reaction Conditions: Rubidium sulfate can be synthesized through the reaction of rubidium carbonate with sulfuric acid. The process involves dissolving rubidium carbonate in water to form a saturated solution, which is then slowly added to 20% dilute sulfuric acid until the solution becomes weakly basic. The solution is heated to boiling and filtered to remove insoluble matter. The filtrate is then acidified with sulfuric acid to a weakly acidic state, followed by evaporation and concentration to precipitate crystals. These crystals are then drained and dried at temperatures between 70°C and 100°C .
Industrial Production Methods: In industrial settings, rubidium sulfate is often produced as a byproduct during the extraction of lithium from lepidolite. The process involves sulfuric acid baking, followed by solvent extraction to separate rubidium from other elements. The rubidium-loaded organic phase is scrubbed with water to remove impurities, and rubidium sulfate is obtained by evaporation and crystallization of the stripping solution .
化学反応の分析
Types of Reactions: Rubidium sulfate undergoes various chemical reactions, including:
Oxidation and Reduction: Rubidium sulfate itself is not typically involved in redox reactions, but rubidium ions can participate in such reactions when in different chemical environments.
Substitution Reactions: Rubidium sulfate can react with other sulfates to form double salts.
Common Reagents and Conditions:
Sulfuric Acid: Used in the preparation of rubidium sulfate from rubidium carbonate.
Yttrium Sulfate: Used in the formation of double salts with rubidium sulfate.
Major Products Formed:
Rubidium Hydrogen Sulfate (RbHSO₄): Formed when rubidium sulfate reacts with sulfuric acid.
Rubidium Yttrium Sulfate (Rb₃[Y(SO₄)₃]): Formed in reactions with yttrium sulfate.
類似化合物との比較
- Potassium Sulfate (K₂SO₄)
- Cesium Sulfate (Cs₂SO₄)
- Sodium Sulfate (Na₂SO₄)
特性
CAS番号 |
7488-54-2 |
|---|---|
分子式 |
H2O4RbS |
分子量 |
183.55 g/mol |
IUPAC名 |
rubidium(1+);sulfate |
InChI |
InChI=1S/H2O4S.Rb/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChIキー |
XNNUAZGCOYTNQE-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[Rb+].[Rb+] |
正規SMILES |
OS(=O)(=O)O.[Rb] |
| 7488-54-2 | |
ピクトグラム |
Irritant |
同義語 |
rubidium sulfate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of rubidium sulfate?
A1: Rubidium sulfate has the molecular formula Rb2SO4 and a molecular weight of 266.998 g/mol.
Q2: What spectroscopic techniques are used to characterize rubidium sulfate?
A2: Researchers utilize various spectroscopic techniques to characterize rubidium sulfate, including:* Raman Spectroscopy: This technique helps identify the vibrational modes of the sulfate anion (SO42-) and provides information on the crystal structure. [, ]* Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy provides complementary information about the vibrational modes of the sulfate anion and the crystal structure. [, ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 87Rb MAS NMR helps determine the magnitudes and relative orientation of quadrupolar and chemical-shift tensors in the crystal structure. [] * Single-Crystal X-Ray Diffraction (XRD): This technique provides detailed information about the crystal structure, including bond lengths, bond angles, and unit cell parameters. [, , , ]* UV-Vis-NIR Spectroscopy: This technique is used to study the linear optical properties of rubidium sulfate crystals, such as transmittance, absorption coefficient, and extinction coefficient. []
Q3: How does the solubility of rubidium sulfate in water change with temperature?
A3: The solubility of rubidium sulfate in water increases with increasing temperature. [, ]
Q4: Are there any known polymorphs of rubidium sulfate?
A4: Yes, rubidium sulfate exhibits polymorphism and can exist in different crystal structures depending on factors such as temperature and pressure. For example, at room temperature and pressure, it adopts an orthorhombic structure, but under high pressure, it can transform into anticotunnite and Ni2In-type structures. []
Q5: How does doping with other elements affect rubidium sulfate?
A5: Doping rubidium sulfate with other elements can significantly alter its properties. For example, doping with L-leucine has been shown to improve the mechanical strength and second harmonic generation (SHG) efficiency of the crystal. [] Additionally, doping with VO(II) influences the thermal and optical properties of magnesium rubidium sulfate hexahydrate crystals. []
Q6: Can rubidium sulfate be used as a raw material for producing other rubidium compounds?
A6: Yes, rubidium sulfate can be used as a starting material for synthesizing other valuable rubidium compounds, such as rubidium aluminum sulfate dodecahydrate. []
Q7: How is rubidium sulfate used in analytical chemistry?
A7: Rubidium sulfate is employed in analytical chemistry as a component in specialized detectors for gas chromatography, specifically the rubidium sulfate flame detector. This detector exhibits enhanced sensitivity and selectivity for certain compounds like phosphorus-containing species. [, , ]
Q8: Are there any environmental concerns associated with rubidium sulfate?
A8: While rubidium sulfate itself might not pose significant environmental risks, the production process and the potential release of other byproducts during the extraction and processing of rubidium from sources like lepidolite should be carefully managed. [, ]
Q9: What are the ongoing research areas related to rubidium sulfate?
A9: Current research on rubidium sulfate focuses on various aspects, including:* Understanding its high-pressure structural behavior and phase transitions. []* Exploring its potential in nonlinear optical applications, particularly by investigating the impact of doping on its SHG efficiency. []* Investigating the properties and applications of novel mixed solid solutions containing rubidium sulfate, such as thallium rubidium sulfate selenate tellurate. []* Developing and optimizing analytical methods for the precise and accurate determination of rubidium sulfate in various matrices. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxydecanoyloxy]decanoic acid](/img/structure/B1206561.png)

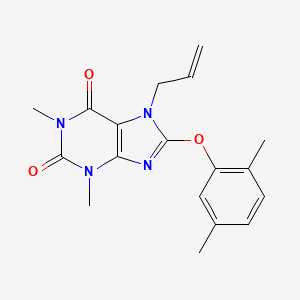
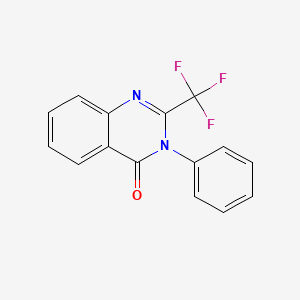
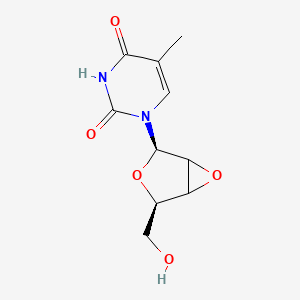

![9b-(3,5-Dimethylphenyl)-2,3-dihydrothiazolo[2,3-a]isoindol-5-one](/img/structure/B1206574.png)
![4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B1206575.png)
![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1206576.png)


